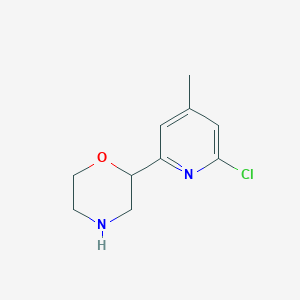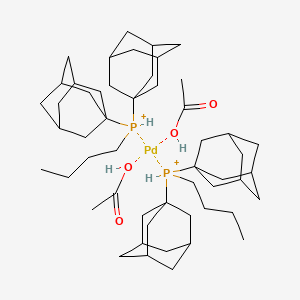
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium is a complex organometallic compound that combines the properties of acetic acid, adamantyl groups, butylphosphanium, and palladium. This compound is of significant interest in the field of catalysis, particularly in organic synthesis and industrial applications due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bis(1-adamantyl)-butylphosphanium;palladium typically involves the reaction of acetic acid with bis(1-adamantyl)-butylphosphanium and a palladium precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include acetic acid, bis(1-adamantyl)-butylphosphanium chloride, and palladium acetate. The reaction is often conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity reagents and precise control of reaction conditions are crucial to achieving high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species.
Substitution: The adamantyl or butylphosphanium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) species, while reduction reactions may produce palladium(0) species. Substitution reactions can result in the formation of new organometallic compounds with different functional groups.
科学研究应用
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrogenation, and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes for the production of fine chemicals, pharmaceuticals, and advanced materials.
作用机制
The mechanism by which acetic acid;bis(1-adamantyl)-butylphosphanium;palladium exerts its effects involves the coordination of the palladium center with various substrates. The adamantyl and butylphosphanium groups provide steric and electronic effects that enhance the reactivity and selectivity of the palladium center. The compound can activate substrates through oxidative addition, reductive elimination, and other catalytic cycles, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
- Acetic acid;bis(1-adamantyl)-methylphosphanium;palladium
- Acetic acid;bis(1-adamantyl)-ethylphosphanium;palladium
- Acetic acid;bis(1-adamantyl)-propylphosphanium;palladium
Uniqueness
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium is unique due to the presence of the butylphosphanium group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties can influence the compound’s reactivity, selectivity, and overall catalytic performance, making it a valuable compound for specific applications in organic synthesis and industrial processes.
属性
分子式 |
C52H88O4P2Pd+2 |
|---|---|
分子量 |
945.6 g/mol |
IUPAC 名称 |
acetic acid;bis(1-adamantyl)-butylphosphanium;palladium |
InChI |
InChI=1S/2C24H39P.2C2H4O2.Pd/c2*1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2*1-2(3)4;/h2*17-22H,2-16H2,1H3;2*1H3,(H,3,4);/p+2 |
InChI 键 |
IUOBAYUGVFYHFB-UHFFFAOYSA-P |
规范 SMILES |
CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CC(=O)O.CC(=O)O.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


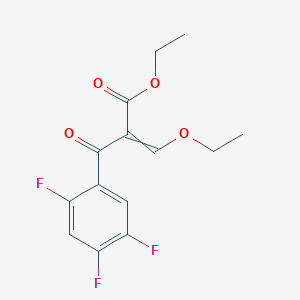
![1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione](/img/structure/B14088351.png)
![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)
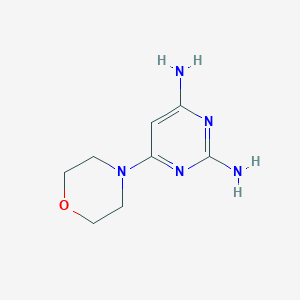
![3-(3-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088377.png)
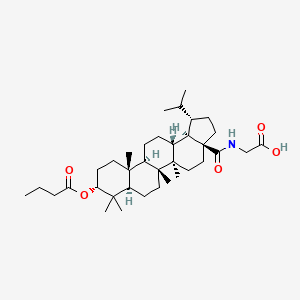
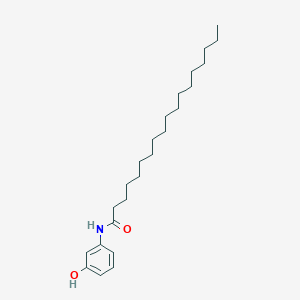
![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)

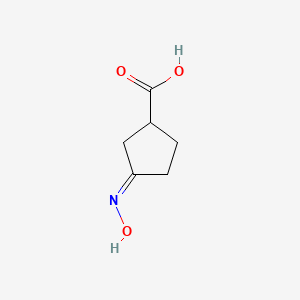
![1-(3-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088415.png)
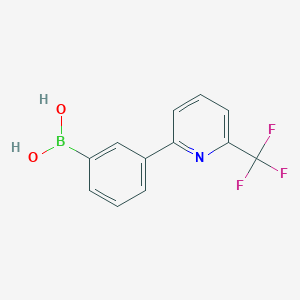
![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
